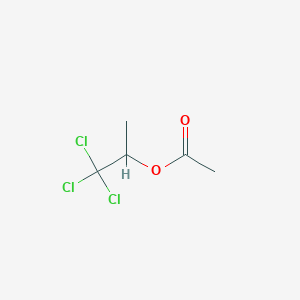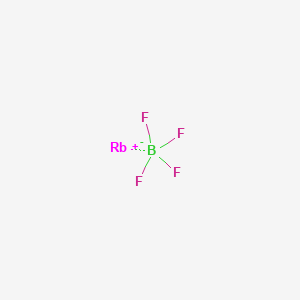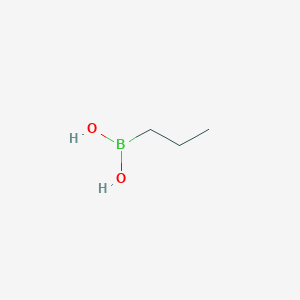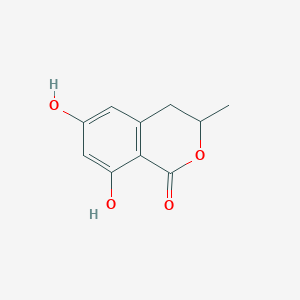
Isocoumarin, 3,4-dihydro-6,8-dihydroxy-3-methyl-
Vue d'ensemble
Description
Isocoumarin, 3,4-dihydro-6,8-dihydroxy-3-methyl-, is a naturally occurring compound that has been found to have various biological activities. It belongs to the coumarin family of compounds and has been the subject of numerous scientific studies due to its potential therapeutic applications.
Applications De Recherche Scientifique
Isolation and Bioactivity
- Isocoumarin Derivatives from Endophytic Fungi : Isocoumarin derivatives have been identified in various endophytic fungi. Studies reveal the isolation of new isocoumarin derivatives from fungi like Penicillium sp. and Aspergillus versicolor, exhibiting promising activities such as anti-tobacco mosaic virus (anti-TMV) and antifungal properties (Zhuang Han et al., 2009), (Y. Duan et al., 2018).
Antimicrobial Activity
- Antifungal Properties : Isocoumarins extracted from natural sources like Brickellia rosmarinifolia have displayed notable antifungal activities against specific pathogens (Y. Cao et al., 2010).
- Synthesis for Antibacterial Evaluation : Synthetic analogs of isocoumarin, like 6,8-dihydroxy-7-methyl-3-styryl-3,4-dihydroisocoumarin, have been developed and evaluated for antibacterial activity, showcasing their potential in combating bacterial infections (A. Saeed et al., 2013).
Biosynthesis Studies
- Biosynthesis Pathways in Fungi : Research on the biosynthesis of chlorine-containing metabolites in fungi like Periconia macrospinosa has incorporated dihydroisocoumarins, providing insights into the biosynthetic pathways of these compounds (G. Henderson et al., 1982).
Chemical Synthesis and Applications
- Synthesis of Novel Isocoumarins : Efforts have been made to synthesize new isocoumarin derivatives with potential biological applications, exploring their diverse chemical properties and applications (R. Rossi et al., 2003).
Cytotoxicity and Anticancer Activity
- Evaluation of Cytotoxicity : Certain isocoumarin derivatives have been evaluated for their cytotoxic effects, particularly against specific cancer cell lines, indicating their potential in cancer research (P. Nedialkov et al., 2007).
Propriétés
IUPAC Name |
6,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-5-2-6-3-7(11)4-8(12)9(6)10(13)14-5/h3-5,11-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLPMLVSBRRUGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=CC(=C2)O)O)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isocoumarin, 3,4-dihydro-6,8-dihydroxy-3-methyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



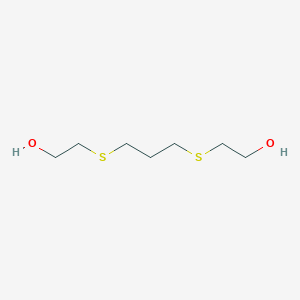
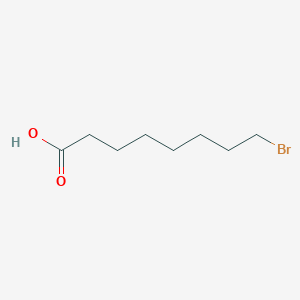
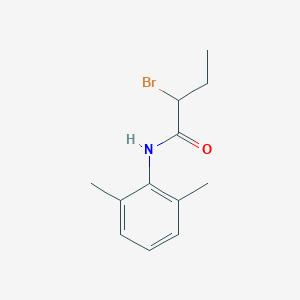
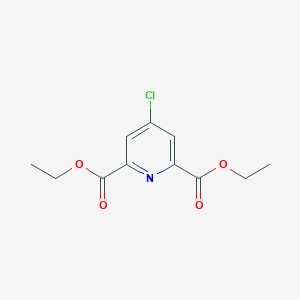
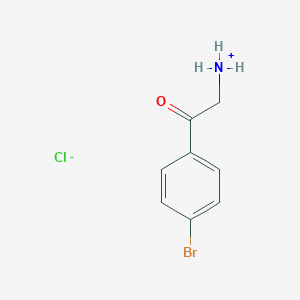
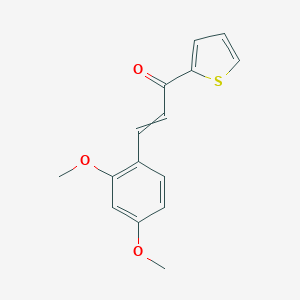
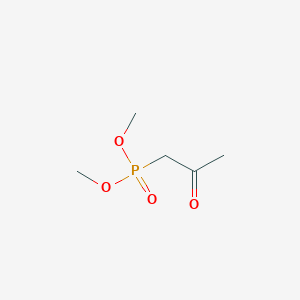
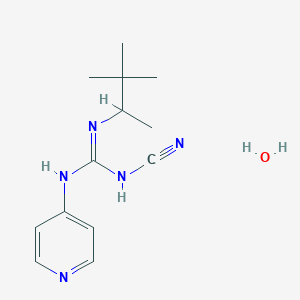
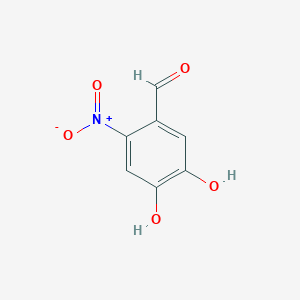

![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)-](/img/structure/B104395.png)
